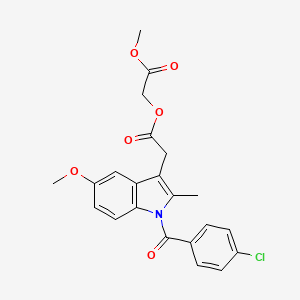
Acemetacin Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acemetacin Methyl Ester is a derivative of acemetacin, a non-steroidal anti-inflammatory drug (NSAID). This compound is known for its potential therapeutic applications, particularly in the treatment of inflammatory conditions. This compound is characterized by its chemical structure, which includes a methyl ester group attached to the acemetacin molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acemetacin Methyl Ester typically involves the esterification of acemetacin. One common method is the reaction of acemetacin with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Reaction Conditions:
Reactants: Acemetacin, Methanol
Catalyst: Sulfuric Acid
Temperature: Reflux (approximately 65-70°C)
Duration: Several hours until the reaction reaches completion
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Mixing: Acemetacin and methanol are mixed in large reactors.
Catalysis: An acid catalyst is added to initiate the esterification reaction.
Reflux: The mixture is heated to reflux temperature to ensure complete reaction.
Purification: The product is purified through distillation and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Acemetacin Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to acemetacin and methanol in the presence of water and an acid or base catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of quinones.
Substitution: Electrophilic aromatic substitution reactions can occur, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Hydrolysis: Water, Acid/Base Catalyst (e.g., hydrochloric acid or sodium hydroxide), Heat
Oxidation: Oxidizing Agents (e.g., potassium permanganate, chromium trioxide)
Substitution: Electrophiles (e.g., halogens, nitro groups), Catalysts (e.g., Lewis acids)
Major Products
Hydrolysis: Acemetacin, Methanol
Oxidation: Various quinone derivatives
Substitution: Substituted acemetacin derivatives
Scientific Research Applications
Acemetacin Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its anti-inflammatory properties and potential effects on cellular pathways.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, similar to acemetacin.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of Acemetacin Methyl Ester is similar to that of acemetacin. It acts as a prodrug, which means it is metabolized in the body to produce the active compound, acemetacin. Acemetacin inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins, compounds that mediate inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Indometacin: Another NSAID with a similar structure and mechanism of action.
Diclofenac: A widely used NSAID with potent anti-inflammatory properties.
Ibuprofen: A common NSAID used for pain relief and inflammation.
Uniqueness
Acemetacin Methyl Ester is unique due to its ester group, which can influence its pharmacokinetic properties, such as absorption and metabolism. This esterification can potentially improve the compound’s bioavailability and reduce gastrointestinal side effects compared to its parent compound, acemetacin .
Properties
Molecular Formula |
C22H20ClNO6 |
|---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C22H20ClNO6/c1-13-17(11-20(25)30-12-21(26)29-3)18-10-16(28-2)8-9-19(18)24(13)22(27)14-4-6-15(23)7-5-14/h4-10H,11-12H2,1-3H3 |
InChI Key |
WHTHSWYUFZICQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















